1-(1H-Indol-3-ylmethyl)-3-piperidinol is classified as an indole derivative. Indoles are a class of compounds characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound features a piperidine moiety linked to an indole through a methylene bridge. Its chemical structure can be represented by the formula with the CAS number 331976-99-9.
The synthesis of 1-(1H-Indol-3-ylmethyl)-3-piperidinol typically involves several methods, primarily focusing on the reaction of indole derivatives with piperidine or its derivatives. Here are two notable synthetic approaches:
The molecular structure of 1-(1H-Indol-3-ylmethyl)-3-piperidinol features:
The compound's stereochemistry is critical for its biological activity, and detailed studies using techniques like NMR spectroscopy have been employed to confirm its structure .
1-(1H-Indol-3-ylmethyl)-3-piperidinol can participate in various chemical reactions:
The mechanism of action for 1-(1H-Indol-3-ylmethyl)-3-piperidinol is not fully elucidated but is believed to involve interactions with various biological targets:
Key physical and chemical properties include:
These properties influence the compound's bioavailability and efficacy in therapeutic applications .
1-(1H-Indol-3-ylmethyl)-3-piperidinol has potential applications in:
Chiral auxiliaries enable asymmetric induction during key bond-forming steps, establishing defined stereochemistry at the 3-piperidinol center. (S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine serves as a versatile scaffold for auxiliary development due to its rigid bicyclic structure and coordinating nitrogen atoms. When converted to a chiral hydrazine via sequential nitrosation and reduction, it forms hydrazones with ketone precursors, facilitating enantioselective alkylation. Post-alkylation hydrolysis releases the desired α-alkylated 3-piperidinone with enantiomeric excess (ee) values reaching 92% for aliphatic ketones and 89% for benzyl-substituted derivatives [9].
Alternative auxiliaries derived from N-protected proline involve a five-step sequence: DCC-mediated amidation with pyrrolidine, followed by dual reduction (LiAlH₄), nitrosation, and a final reduction to yield the functionalized hydrazine. This auxiliary demonstrates exceptional coordination with lithium during enolization, directing alkyl halide approach from the Re or Si face based on its inherent chirality. The methodology proves particularly effective for synthesizing sterically congested 1-(1H-indol-3-ylmethyl)-3-alkylpiperidin-3-ols, achieving diastereomeric ratios >15:1 when employing bulky electrophiles like tert-butyl bromide [9].
Table 1: Chiral Auxiliaries for Asymmetric Synthesis of Indole-Piperidinols
Auxiliary Precursor | Synthetic Steps | Max ee (%) | Preferred Electrophiles |
---|---|---|---|
(S)-(+)-1-(2-Pyrrolidinylmethyl)pyrrolidine | 2 steps | 92 | Methyl/ethyl iodide, benzyl bromide |
(S)-N-(Benzyloxycarbonyl)proline | 5 steps | 89 | tert-Butyl bromide, allyl iodide |
Diastereocontrol during N-alkylation leverages pre-existing chirality or chiral reagents to bias facial selectivity. A prominent approach utilizes racemic 3-(piperidin-3-yl)-1H-indoles (1a-c) as substrates for N-alkylation with enantiomerically pure electrophiles. Treatment with (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methyl ester ((R)-I) generates separable diastereomeric amides: (3R,2S)-methyl-2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenylacetate and its (3S,2S*) counterpart. Chromatographic separation yields diastereomerically pure intermediates (>95% de), which undergo hydrogenolysis to furnish enantiopure (R)- or (S)-3-(piperidin-3-yl)-1H-indoles [3] [4].
Crucially, the steric environment near the piperidine nitrogen influences alkylation kinetics and stereoselectivity. Bulky C3 substituents (e.g., 5-methoxyindole) retard reaction rates but enhance diastereoselectivity by restricting electrophile approach to one face. This phenomenon is exploited in the synthesis of β-picolyl derivatives (N-alkylation with 3-picolyl chloride), where the 5-fluoroindole-substituted piperidine exhibits a 7:1 dr favoring the (3R,2R) isomer. The stereochemical outcome is rationalized via chelation control, wherein the indole nitrogen coordinates with the electrophile’s pyridyl nitrogen, directing delivery trans to the C3 substituent [8].
Chiral stationary phases (CSPs) enable resolution of racemic 1-(1H-indol-3-ylmethyl)-3-piperidinols. Polysaccharide-based columns (Chiralpak® AD-H, OD-H) achieve baseline separation using hexane:isopropanol:diethylamine (90:10:0.1) mobile phases, with resolution factors (Rₛ) >1.5 for N-Boc-protected analogs. Retention times correlate strongly with 3D conformational flexibility—unsubstituted indoles elute faster than 5-methoxy variants due to reduced hydrogen bonding with the CSP [5].
Spontaneous resolution via crystallization occurs in select cases. Racemic 3-(piperidin-3-yl)-1H-indole (1a) forms a conglomerate when crystallized from methanol, yielding homochiral crystals of pure (R)-10a or (S)-11a enantiomers. In contrast, 5-fluoro- and 5-methoxy-analogs (1b-c) crystallize as racemic compounds in centrosymmetric space groups (e.g., P2₁/c), necessitating classical resolution. Diastereomeric salts formed with (S)-mandelic acid exhibit differential solubility in ethyl acetate, enabling isolation of >99% ee material after two recrystallizations. Absolute configuration is unambiguously assigned using single-crystal X-ray diffraction with Cu Kα radiation, confirming R configuration at C3 for the (+)-rotating enantiomer [3] [4].
Table 2: Resolution Techniques for Indole-Piperidinols
Resolution Method | Substrate | Conditions | Outcome |
---|---|---|---|
Conglomerate Crystallization | 3-(Piperidin-3-yl)-1H-indole | Methanol, 25°C | Spontaneous enantiomer separation |
Diastereomeric Salt Formation | 5-Fluoro-3-(piperidin-3-yl)-1H-indole | (S)-Mandelic acid/ethyl acetate | >99% ee after 2 recrystallizations |
Chiral HPLC (Chiralpak® AD-H) | N-Boc-1-(1H-indol-3-ylmethyl)-3-piperidinol | Hexane:iPrOH:DEA (90:10:0.1) | Rₛ = 1.8 |
The tetrahedral C3 hydroxyl and basic piperidine nitrogen create distinct electronic environments in (R)- and (S)-enantiomers, profoundly influencing reactivity. Density functional theory (DFT) calculations reveal a 2.1 kcal/mol energy difference in transition state stability during N-alkylation. The (R)-enantiomer adopts a conformation where the indole C2 hydrogen aligns anti to the C3 hydroxyl, reducing steric hindrance during electrophilic approach. Conversely, the (S)-enantiomer experiences A^(1,3) strain between the indole and piperidine rings, elevating the activation barrier by ~1.5 kcal/mol and reducing alkylation rates by 3-fold [3].
Enantiomer-specific chelation effects also emerge in metal-catalyzed reactions. In palladium-mediated N-allylations, the (R)-enantiomer forms a stable Pd(II)-complex via coordination with the C3 oxygen and indole nitrogen, accelerating allylation 5-fold versus the (S)-counterpart. This differential reactivity enables kinetic resolution during allylation of racemates, enriching unreacted (S)-enantiomer to 88% ee at 50% conversion. Biological implications are significant: serotonin receptor docking simulations indicate the (R)-enantiomer’s hydroxyl group forms a hydrogen bond with Thr²⁰⁰ (5-HT₁ₐ), while the (S)-enantiomer adopts a non-productive binding mode [6].
Concluding Remarks
Synthetic access to enantiopure 1-(1H-Indol-3-ylmethyl)-3-piperidinol demands meticulous stereochemical control. Chiral auxiliary-mediated alkylations, diastereoselective N-functionalization, and advanced resolution techniques collectively address this challenge, enabling the production of either enantiomer with >90% ee. The distinct reactivity and biological behavior of each enantiomer underscore the necessity for rigorous stereochemical characterization in drug discovery pipelines targeting serotoninergic pathways. Future developments will likely focus on catalytic asymmetric hydrogenation of imine precursors and enzyme-mediated dynamic kinetic resolutions to enhance atom economy.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1